molecular formula C10H7BrN4S B257343 6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257343
M. Wt: 295.16 g/mol
InChI Key: FSSHMPGTYDAOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a heterocyclic ring system that contains both nitrogen and sulfur atoms, making it an interesting candidate for various applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways in cancer cells and bacteria. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that 6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can induce cell cycle arrest and apoptosis in cancer cells, while also exhibiting antibacterial activity. However, the effects of this compound on normal cells and tissues have not been extensively studied, and further research is needed to determine its potential toxicity and side effects.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a lead compound for the development of new anticancer and antimicrobial agents. Its heterocyclic structure and unique properties make it an interesting candidate for further optimization and development. However, its low yield and potential toxicity may limit its use in certain experiments.

Future Directions

Several future directions for research on 6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be identified. Further optimization of the synthesis method is needed to improve the yield and efficiency of this compound. The exact mechanism of action and potential toxicity of this compound should be further investigated. Additionally, its potential as a lead compound for the development of new anticancer and antimicrobial agents should be explored, and its activity against other diseases and conditions should be studied.

Synthesis Methods

The synthesis of 6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through different methods, including cyclization of 3-bromoaniline with thiosemicarbazide and methyl isocyanate, or reaction of 3-bromoaniline with thiourea and methyl isocyanate. The yield of this compound can vary depending on the method used, and further optimization is required to improve its efficiency.

Scientific Research Applications

The potential pharmacological properties of 6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been investigated in various scientific studies. This compound has shown promising results as an anticancer agent, with the ability to inhibit cancer cell growth and induce apoptosis. It has also been studied as an antimicrobial agent, with activity against various bacterial strains.

properties

Product Name

6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C10H7BrN4S

Molecular Weight

295.16 g/mol

IUPAC Name

6-(3-bromophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H7BrN4S/c1-6-12-13-10-15(6)14-9(16-10)7-3-2-4-8(11)5-7/h2-5H,1H3

InChI Key

FSSHMPGTYDAOKV-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)Br

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)Br

Origin of Product

United States

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